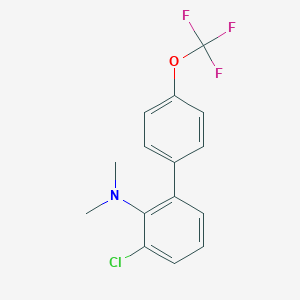
(3-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a biphenyl derivative that features a chlorine atom, a trifluoromethoxy group, and a dimethylamine group. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using nucleophilic substitution reactions, where a suitable trifluoromethoxy precursor reacts with the biphenyl core.
Industrial Production Methods
Industrial production methods for (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for chlorination, dimethylamine for amination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone: Similar structure but with an ethanone group instead of a dimethylamine group.
4’-Chloro-(1,1’-biphenyl)-4-amine: Similar structure but with a chloro and amine group.
Uniqueness
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the presence of both a trifluoromethoxy group and a dimethylamine group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13ClF3NO |
|---|---|
Molecular Weight |
315.72 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-6-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-12(4-3-5-13(14)16)10-6-8-11(9-7-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
FIFLFXFDTLAPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















